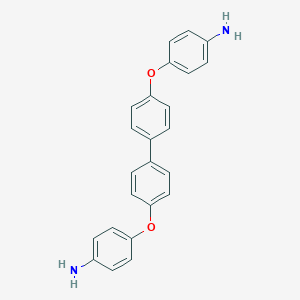

4,4'-Bis(4-aminofenoxi)bifenilo

Descripción general

Descripción

4,4'-Bis(4-aminofenoxi)bifenilo es un derivado del bifenilo caracterizado por dos grupos aminofenoxi unidos en las posiciones para. Este compuesto tiene un núcleo de bifenilo rígido y puentes de éter de fenilo flexibles, lo que lo convierte en un bloque de construcción versátil en la síntesis de poliimidas, marcos orgánicos covalentes y otros materiales avanzados .

Aplicaciones Científicas De Investigación

Polyimide Synthesis

BAPB serves as a crucial building block for polyimides, which are renowned for their excellent thermal stability, chemical resistance, and mechanical properties. Polyimides derived from BAPB are utilized in various applications:

- Aerospace Industry: Due to their high-temperature resistance and mechanical strength.

- Electronics: Used in flexible circuits and insulation materials.

- Automotive: Employed in components requiring durability under extreme conditions.

The incorporation of BAPB into polyimides enhances their thermal and mechanical characteristics while maintaining processability .

High-Performance Engineering Plastics

BAPB is also instrumental in creating high-performance engineering plastics through polycondensation reactions. These materials exhibit exceptional mechanical properties and are suitable for demanding applications such as structural components in aerospace and automotive sectors .

Sensors and Actuators

Recent studies have highlighted the use of BAPB in developing sensors and actuators. For instance, polyimides made from BAPB can be engineered to form shape memory films that revert to their original shape upon heating. This property is particularly useful in thermal actuators .

Case Study 1: Polyimide Films for Aerospace Applications

A study demonstrated that polyimide films synthesized from BAPB exhibited superior thermal stability (up to 300 °C) compared to conventional polymers. These films were tested under extreme conditions simulating aerospace environments, showcasing their reliability and performance .

Case Study 2: Sensor Development

Research on imine derivatives formed from BAPB showed promising results in environmental monitoring applications. A fluorescence thin film developed from these imines displayed high sensitivity to hydrogen chloride and ammonia, indicating potential uses in gas detection technologies .

Comparative Data Table

| Application Area | Material Type | Key Properties | Example Use Case |

|---|---|---|---|

| Aerospace | Polyimide | High thermal stability, lightweight | Insulation materials |

| Electronics | Flexible circuits | Chemical resistance, flexibility | Circuit boards |

| Automotive | Structural components | Durability under extreme conditions | Engine parts |

| Sensors | Fluorescent thin films | High sensitivity to gases | Environmental monitoring |

Mecanismo De Acción

El mecanismo de acción de 4,4'-Bis(4-aminofenoxi)bifenilo implica su capacidad para formar fuertes enlaces covalentes con otras moléculas. Los grupos amino pueden participar en reacciones de entrecruzamiento, formando marcos orgánicos covalentes que se utilizan para detectar compuestos aromáticos nitro-sustituidos a través de un mecanismo de transferencia de carga inducido por la luz . Los puentes de éter de fenilo flexibles y el núcleo de bifenilo rígido contribuyen a las propiedades únicas del compuesto, como la alta resistencia a la compresión y la flexibilidad flexible .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can be crosslinked with aldehydes to form covalent organic frameworks for sensing nitro-substituted aromatic compounds via photo-induced charge transfer mechanism .

Cellular Effects

It has been shown to exhibit excellent biocompatibility with human dermal fibroblasts and osteosarcoma cells . These polyimides are promising to use as coatings for biomedical devices and filaments for 3D printed implants .

Molecular Mechanism

It is known that this compound can be crosslinked with aldehydes to form covalent organic frameworks . This suggests that it may interact with biomolecules through covalent bonding.

Temporal Effects in Laboratory Settings

It is known that this compound is used as an intermediate for the preparation of polyimides . These polyimides have been shown to have fully bendable flexibility and high compression .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de 4,4'-Bis(4-aminofenoxi)bifenilo normalmente implica un proceso de dos pasos:

Reacción de Condensación: Se utilizan bifenol y p-nitroclorobenceno como materiales de partida. Bajo protección de nitrógeno, se agrega un agente formador de sal y un solvente aprótico de alta polaridad. La mezcla se refluja a 130-140°C durante 3-5 horas.

Reacción de Reducción: El 4,4'-bis(4-nitrofenoxi)bifenilo se reduce luego usando amina orgánica, níquel y un solvente orgánico de éster bajo protección de nitrógeno. La reacción se mantiene a 40-70°C y una presión de 10-20 atm durante 5-8 horas.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para obtener un mayor rendimiento y pureza. El uso de catalizadores de alta selectividad y procesos de purificación eficientes garantiza la producción de material de alta calidad adecuado para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

4,4'-Bis(4-aminofenoxi)bifenilo experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Los grupos amino se pueden oxidar para formar derivados nitro.

Reducción: Los grupos nitro se pueden reducir nuevamente a grupos amino.

Sustitución: Los grupos fenoxi pueden participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y ácido nítrico.

Reducción: Se utilizan agentes reductores como el gas hidrógeno con un catalizador de níquel o la hidracina con paladio sobre carbono.

Sustitución: Se emplean reactivos como hidróxido de sodio y varios haluros de alquilo en condiciones básicas.

Principales Productos Formados

Oxidación: 4,4'-Bis(4-nitrofenoxi)bifenilo.

Reducción: this compound.

Sustitución: Varios derivados de bifenilo sustituidos dependiendo del sustituyente utilizado.

Comparación Con Compuestos Similares

Compuestos Similares

4,4'-Diaminodifenil éter: Estructura similar pero carece del núcleo de bifenilo.

4,4'-Diaminodifenil sulfona: Contiene un grupo sulfona en lugar de los grupos fenoxi.

4,4'-Bis(4-aminofenoxi)naftaleno: Contiene un núcleo de naftaleno en lugar de un núcleo de bifenilo.

Unicidad

4,4'-Bis(4-aminofenoxi)bifenilo es único debido a su combinación de un núcleo de bifenilo rígido y puentes de éter de fenilo flexibles. Esta estructura imparte alta resistencia mecánica y flexibilidad, lo que la hace adecuada para aplicaciones que requieren ambas propiedades. Su capacidad para formar marcos orgánicos covalentes y poliimidas lo distingue aún más de compuestos similares .

Actividad Biológica

4,4'-Bis(4-aminophenoxy)biphenyl (commonly referred to as BAPB) is an organic compound with significant potential in various biological and industrial applications. Its structure consists of two amino groups connected by a biphenyl framework, which contributes to its reactivity and biological activity. This article explores the biological activity of BAPB, focusing on its synthesis, mechanisms of action, applications in medicinal chemistry, and recent research findings.

Synthesis

BAPB can be synthesized through the reduction of its nitro precursor, 4,4'-Bis(4-nitrophenoxy)biphenyl. The reduction typically involves using reagents like hydrogen in the presence of catalysts such as palladium on carbon or nickel . The reaction conditions are crucial for achieving high yields and purity, often requiring controlled temperatures and inert atmospheres.

The biological activity of BAPB is largely attributed to its ability to interact with various molecular targets. The amino groups can participate in hydrogen bonding and nucleophilic attacks, making BAPB a versatile compound in drug design. Research indicates that BAPB derivatives may exhibit antitumor properties by interfering with cellular signaling pathways and inhibiting tumor growth .

Biological Activity

Recent studies have highlighted several key areas where BAPB demonstrates significant biological activity:

- Antitumor Activity : BAPB has been explored for its potential as an anticancer agent. In vitro studies show that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics or antimicrobial agents .

- Polymer Science : BAPB is also utilized in synthesizing high-performance polymers, such as polyimides. These materials are known for their thermal stability and mechanical strength, making them suitable for aerospace and electronic applications .

Case Studies

- Antitumor Efficacy : A study conducted on human breast cancer cell lines demonstrated that BAPB significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspase-3 .

- Antimicrobial Activity : In a comparative study, BAPB was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that BAPB exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens, showcasing its potential as a lead compound for antibiotic development .

Research Findings

Recent advancements in the study of BAPB include:

- Polymer Applications : Research has shown that incorporating BAPB into polyimides enhances their thermal stability and mechanical properties. This has led to the development of materials suitable for high-temperature applications in electronics and aerospace industries .

- Modification for Enhanced Activity : Derivatives of BAPB have been synthesized to improve its biological activity. For instance, introducing sulfonic acid groups has increased its solubility and bioavailability, making it more effective in biological applications .

Propiedades

IUPAC Name |

4-[4-[4-(4-aminophenoxy)phenyl]phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c25-19-5-13-23(14-6-19)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-24-15-7-20(26)8-16-24/h1-16H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDATEKARGDBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348223 | |

| Record name | 4,4'-Bis(4-aminophenoxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13080-85-8 | |

| Record name | 4,4'-Bis(4-aminophenoxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,1'-Biphenyl-4,4'-diyldioxy)dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,4'-Bis(4-aminophenoxy)biphenyl?

A1: The molecular formula of 4,4'-Bis(4-aminophenoxy)biphenyl is C24H20N2O2, and its molecular weight is 368.42 g/mol.

Q2: How is 4,4'-Bis(4-aminophenoxy)biphenyl typically synthesized?

A2: BAPB is commonly synthesized through a two-step process. First, 4-chloronitrobenzene reacts with 4,4'-dihydroxybiphenyl in the presence of potassium carbonate, yielding 4,4'-bis(4-nitrophenoxy)biphenyl. This compound then undergoes a reduction reaction, typically using a Pd/C catalyst and hydrazine hydrate, to produce BAPB [].

Q3: What are the key characteristics of polyimides synthesized with 4,4'-Bis(4-aminophenoxy)biphenyl?

A3: BAPB-based polyimides are recognized for their exceptional thermal stability, high glass transition temperatures, excellent mechanical properties, and good chemical resistance [, , ].

Q4: What applications benefit from the properties of 4,4'-Bis(4-aminophenoxy)biphenyl-based polyimides?

A4: BAPB-based polyimides find applications in diverse fields, including:

- High-performance films and coatings: for electronics, aerospace, and other demanding environments [, ].

- Proton exchange membranes: in fuel cells due to their proton conductivity and water stability [, , , ].

- Gas separation membranes: for separating gases like helium, nitrogen, and carbon dioxide from methane [].

- Adhesives: offering high-temperature resistance and strong adhesion [].

Q5: How does the incorporation of 4,4'-Bis(4-aminophenoxy)biphenyl influence the crystallinity of polyimides?

A5: BAPB can contribute to the development of semi-crystalline polyimides, influencing their melting behavior, recrystallization ability, and crystallization kinetics [, , ]. This semi-crystalline nature can further enhance the mechanical properties and thermal stability of the resulting polymers.

Q6: Can 4,4'-Bis(4-aminophenoxy)biphenyl be used to create melt-processable polyimides?

A6: Yes, BAPB is a crucial component in developing melt-processable polyimides [, , ]. These polymers exhibit a low melting temperature and manageable melt viscosity, facilitating their processing using conventional melt-blending techniques.

Q7: Can the properties of BAPB-based polyimides be further modified?

A7: Yes, the properties of BAPB-based polyimides can be further tailored by:

- Copolymerization: Incorporating other diamines or dianhydrides into the polymer backbone can alter solubility, thermal stability, and other characteristics [, , , ].

- Sulfonation: Introducing sulfonic acid groups enhances proton conductivity, making them suitable for fuel cell applications [, , , , ].

- Cross-linking: Cross-linking improves dimensional stability, chemical resistance, and mechanical strength [, ].

- Nanocomposite formation: Adding nanofillers like carbon nanotubes or silica can further enhance mechanical, thermal, and barrier properties [, , ].

Q8: Have computational methods been used to study 4,4'-Bis(4-aminophenoxy)biphenyl-based polyimides?

A8: Yes, computational chemistry techniques, particularly molecular dynamics simulations, have been instrumental in investigating various aspects of BAPB-based polyimides, including:

- Prediction of thermal properties: such as glass transition temperature and coefficient of thermal expansion [, , ].

- Understanding gas transport properties: simulations provide insights into diffusion coefficients and solubilities of different gases in BAPB-based polyimide membranes [].

- Elucidating the impact of carbon nanotubes on polyimide behavior: simulations help explain the rheological and mechanical property enhancements observed in BAPB-based nanocomposites filled with carbon nanotubes [].

Q9: What is known about the environmental impact and degradation of 4,4'-Bis(4-aminophenoxy)biphenyl-based polymers?

A10: While BAPB-based polyimides offer numerous advantages, research on their environmental impact and degradation pathways is crucial for responsible development and application. Further investigations are needed to assess their biodegradability, ecotoxicological effects, and potential for recycling and waste management [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.